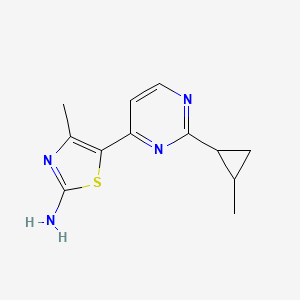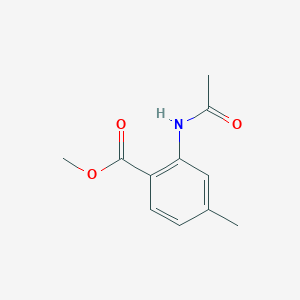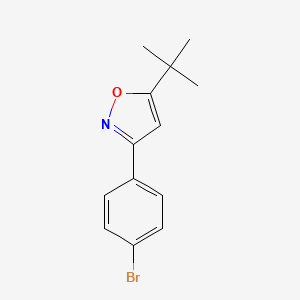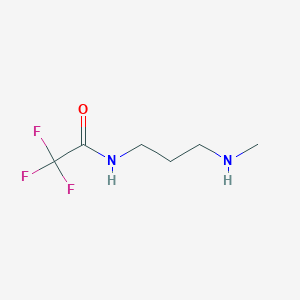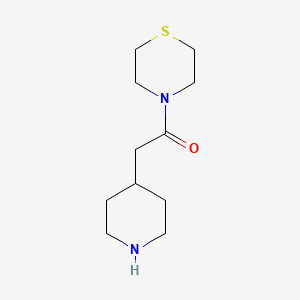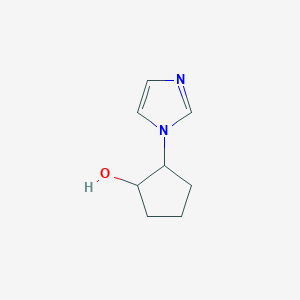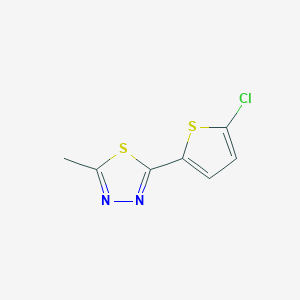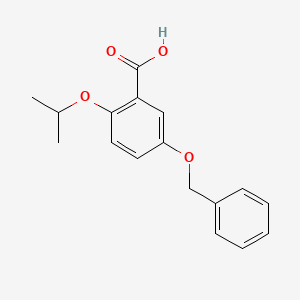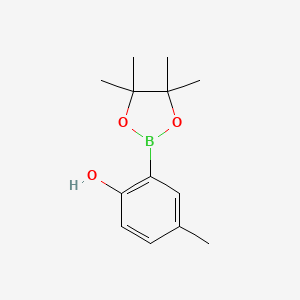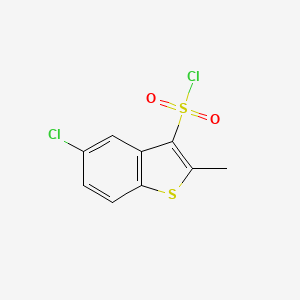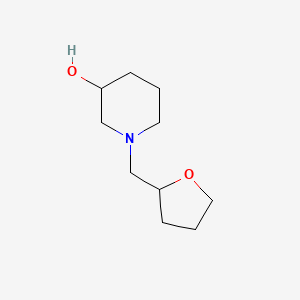
1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-ol
Übersicht
Beschreibung
“1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-ol”, also known as THPMPO, is a chemical compound. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
Piperidin-Derivate wurden als Antikrebsmittel eingesetzt . Sie können das Wachstum von Krebszellen hemmen und haben sowohl in vitro als auch in vivo vielversprechende Ergebnisse gezeigt .
Antivirene Anwendungen
Piperidin-Derivate können auch als antivirale Mittel verwendet werden . Sie können die Replikation von Viren hemmen und so eine potenzielle Behandlung für verschiedene Viruserkrankungen bieten .
Antimalaria-Anwendungen
Piperidin-Derivate haben sich als potenzielle Antimalariamittel erwiesen . Sie können das Wachstum von Plasmodium-Parasiten hemmen, die für Malaria verantwortlich sind .
Antibakterielle und Antimykotische Anwendungen
Piperidin-Derivate können als antimikrobielle und antimykotische Mittel verwendet werden . Sie können das Wachstum verschiedener Bakterien und Pilze hemmen und so potenzielle Behandlungen für verschiedene Infektionen bieten .
Analgetische und entzündungshemmende Anwendungen
Piperidin-Derivate können als analgetische und entzündungshemmende Mittel verwendet werden . Sie können helfen, Schmerzen zu lindern und Entzündungen zu reduzieren, und bieten so potenzielle Behandlungen für verschiedene Erkrankungen .
Anti-Alzheimer-Anwendungen
Piperidin-Derivate können als Anti-Alzheimer-Mittel verwendet werden . Sie können helfen, die kognitive Funktion zu verbessern und das Fortschreiten der Alzheimer-Krankheit zu verlangsamen .
Antipsychotische Anwendungen
Piperidin-Derivate können als Antipsychotika verwendet werden . Sie können helfen, Symptome verschiedener psychiatrischer Erkrankungen, einschließlich Schizophrenie, zu behandeln .
Wirkmechanismus
1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-ol acts as a catalyst in various reactions. The compound acts as a Lewis acid, which is a substance that can donate electrons to a molecule, resulting in the formation of a new bond between two molecules. The compound has been found to be effective in promoting the formation of C-C, C-O, and C-N bonds.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as a catalyst in various biochemical and physiological reactions. The compound has been found to be effective in promoting the formation of C-C, C-O, and C-N bonds. It has also been found to be effective in promoting the formation of peptide bonds and the hydrolysis of proteins.
Vorteile Und Einschränkungen Für Laborexperimente
1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-ol has several advantages for laboratory experiments. The compound is stable, easy to store, and has a wide range of applications. It is also inexpensive and readily available. However, the compound is toxic and should be handled with caution.
Zukünftige Richtungen
1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-ol has a wide range of potential future applications. The compound could be used in the synthesis of new drugs, as well as in the development of new catalysts for various biochemical and physiological reactions. It could also be used in the synthesis of new polymers and materials. Additionally, the compound could be used in the development of new catalysts for the synthesis of various heterocyclic compounds.
Eigenschaften
IUPAC Name |
1-(oxolan-2-ylmethyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-9-3-1-5-11(7-9)8-10-4-2-6-13-10/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMCZGBCIGOIJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467776.png)
![6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1467778.png)

